4,6-Dibromo-2-methylresorcinol
Overview
Description
Scientific Research Applications
Liquid Crystal Synthesis
4,6-Dibromo-2-methylresorcinol serves as a precursor in synthesizing new bent-core molecules for liquid crystals. Research shows that compounds with 4,6-dichlororesorcinol demonstrate significant liquid crystalline properties, which are influenced by lateral substitution on the outer ring. These findings are crucial for developing advanced electro-optical materials (Alaasar, Prehm, & Tschierske, 2014).
Crystal Engineering
The compound plays a role in crystal engineering. For instance, 2- and 5-methylresorcinol co-crystals with 4,4'-bipyridine demonstrate the potential of replacing some bipyridine molecules with similar shape and size molecules. This method offers a robust strategy for engineering ternary co-crystals, useful in various industrial and scientific applications (Tothadi, Mukherjee, & Desiraju, 2011).
Organic Aerogels
In the field of materials science, 4,6-Dibromo-2-methylresorcinol derivatives such as 5-methylresorcinol have been utilized to develop organic aerogels in non-aqueous media. These aerogels, synthesized with benzoic acid derivatives as catalysts, have potential applications in areas such as insulation, filtration, and lightweight structural components (Peikolainen et al., 2012).
Photoinduced Reactions
The compound's derivatives, such as 4,6-di-t-butylresorcinol, have been studied for their behavior in photoinduced oxygenation reactions. These reactions, particularly in the presence of singlet oxygen, are important for understanding the photodegradation of organic compounds, relevant in environmental chemistry and material science (Saito et al., 1972).
Combinatorial Crystal Synthesis
4,6-Dibromo-2-methylresorcinol is also instrumental in combinatorial crystal synthesis. Its derivatives, such as 2-methylresorcinol, have been used to identify selective crystallization routes in structural landscapes, enhancing the synthesis of stoichiometric ternary solids. This approach is significant for developing new materials with tailored properties (Mir, Dubey, Tothadi, & Desiraju, 2015).
properties
IUPAC Name |
4,6-dibromo-2-methylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-3-6(10)4(8)2-5(9)7(3)11/h2,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVTNAPTHUGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213969 | |
Record name | Resorcinol, 4,6-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-methylresorcinol | |
CAS RN |
63992-60-9 | |
Record name | Resorcinol, 4,6-dibromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol, 4,6-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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